ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Mechanism of Action
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Thiophene derivatives are known to be involved in a variety of biological processes, suggesting they may influence multiple pathways .
Result of action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the benzenesulfonyl and acetamido groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution patterns on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the reaction parameters precisely, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.
Scientific Research Applications
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with similar sulfonyl functionality.
Thiophene-2-carboxylic acid: A related thiophene derivative with a carboxyl group.
Acetamidothiophene derivatives: Compounds with similar amide and thiophene structures.
Uniqueness
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzenesulfonyl and acetamido groups on the thiophene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(2)12(3)24-16(15)18-14(19)10-25(21,22)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQXNCEHDUJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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